molecular formula C10H19N B1197302 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane CAS No. 53460-46-1

1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane

Cat. No. B1197302
CAS RN: 53460-46-1
M. Wt: 153.26 g/mol
InChI Key: FRAKHUZTNLUGPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane often involves ring expansion methods, utilizing thermal, photo-chemical, and microwave irradiation techniques. These methods enable the creation of various derivatives by systematically designing schemes to achieve the desired molecular structure (Kaur et al., 2021).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be analyzed through spectroscopic methods and theoretical calculations. Research on similar compounds highlights the importance of understanding the geometric and electronic properties of the molecular framework, which significantly impacts their reactivity and potential applications (Pu et al., 2009).

Chemical Reactions and Properties

Compounds like 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane exhibit a range of chemical reactivities, including photoisomerization, which is a critical property for developing molecular devices and functional materials. The trans→cis and vice versa isomerization under light irradiation showcases the potential of utilizing such compounds in various applications (Bandara & Burdette, 2012).

Physical Properties Analysis

The physical properties, such as solubility and membrane formation ability, are crucial for practical applications. For instance, the solubility of small hydrocarbons in related ionic liquids suggests that compounds with similar structures to 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane could be advantageous in separations and extractions processes (Liu et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards various chemical reactions such as cycloadditions, polymerizations, and isomerization, are significant for synthesizing new materials and molecules. The strained nature of the compound's framework leads to unique reactivities, making it a subject of interest for developing novel synthetic methodologies (Pellissier, 2014).

Scientific Research Applications

  • Hypotensive Activity : Derivatives of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane have been synthesized and found to exhibit moderate hypotensive activity in rats. These derivatives include alkyl and aryl ureas, thioureas, glycinamides, amides, and diamines. Their effects on heart rate, infiltration anesthesia, antiarrhythmic activity in mice, and antiacetylcholine activity have also been reported (Ranise et al., 1983); (Mariani et al., 1983); (Mariani et al., 1986).

  • Conformational Analysis for Potential Pesticidal Activity : N-Acyl derivatives of 1,3,3‐trimethyl‐6‐azabicyclo[3.2.1]octane have been synthesized, with a potential application as pesticides. Their conformation and amide rotamers have been studied using NMR spectroscopy (Sohár et al., 1985).

  • Synthesis of Novel Derivatives and Application in Zeolite Synthesis : Derivatives of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane have been synthesized for various applications, including in the synthesis of large pore pure silica zeolite ITQ-7. The unique properties of these derivatives are utilized as structure-directing agents in zeolite synthesis (Villaescusa et al., 2007).

  • Dopamine Transporter Inhibitors : A series of 6-substituted 1-azabicyclo[3.2.1]octanes have been synthesized and studied for their monoamine transporter inhibitory activity. These compounds represent a new class of compounds with significant potential in neuropharmacology (Tamiz et al., 2000).

  • Application in Tropane Alkaloid Synthesis : Research has been conducted on the stereoselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold, a core structure in tropane alkaloids, which are known for various biological activities. Different methodologies for the synthesis of this scaffold have been explored (Rodríguez et al., 2021).

  • Analgetic and Narcotic Antagonist Activities : A series of 1-phenyl-6-azabicyclo[3.2.1]octanes has been tested for analgetic and narcotic antagonist activities, demonstrating the potential of these compounds in pain management and addiction treatment (Takeda et al., 1977).

Safety And Hazards

1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane is classified as an irritant . Further safety and hazard information should be obtained from the Material Safety Data Sheet (MSDS) provided by the supplier.

properties

IUPAC Name

1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-9(2)4-8-5-10(3,6-9)7-11-8/h8,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAKHUZTNLUGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30886056
Record name 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-
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Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane

CAS RN

53460-46-1
Record name 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,3-Trimethyl-6-azabicyclo(3.2.1)octane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-
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Record name 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-
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Record name 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane
Reactant of Route 2
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane
Reactant of Route 3
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane
Reactant of Route 4
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane
Reactant of Route 5
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane
Reactant of Route 6
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane

Citations

For This Compound
68
Citations
E Mariani, F Bondavalli, P Schenone… - Il Farmaco; Edizione …, 1983 - europepmc.org
The synthesis of three series of glycinamides (IV), amides (V) and diamines (VI) starting from 1, 3, 3-trimethyl-6-azabicyclo [3.2. 1] octane is described. Some of compounds (IV),(V) and (…
Number of citations: 2 europepmc.org
E Mariani, F Bondavalli, P Schenone… - Il Farmaco; Edizione …, 1986 - europepmc.org
The synthesis of a series of alkyl and aryl thioureas (II) starting from 1, 3, 3-trimethyl-6-azabicyclo [3.2. 1] octane is described. Some of alkyl thioureas showed a moderate hypotensive …
Number of citations: 5 europepmc.org
A Ranise, F Bondavalli, E Mariani, P Schenone… - 1983 - hero.epa.gov
IPA COPYRIGHT: ASHP Twelve 1, 3, 3-trimethyl-6-azabicyclo (3.2. 1) octanes containing alkyl and aryl ureas were synthesized and subjected to pharmacological screening. Moderate …
Number of citations: 0 hero.epa.gov
A Ranise, F Bondavalli, E Mariani… - Il Farmaco; Edizione …, 1983 - europepmc.org
The synthesis of a series of alkyl and aryl ureas (II) starting from 1, 3, 3-trimethyl-6-azabicyclo [3.2. 1] octane is described. Some of these compounds showed a moderate hypotensive …
Number of citations: 1 europepmc.org
M Parra, E Sotoca, S Gil - European Journal of Organic …, 2003 - Wiley Online Library
The lithium enediolate of acetic acid can be generated efficiently, as a 0.5 M solution in THF, using lithium amides prepared from n‐butyllithium in THF and either diethylamine or 1,3,3‐…
PG Dormer, KK Eng, RN Farr… - The Journal of …, 2003 - ACS Publications
Catalysts were evaluated on the preparation of 2-substituted quinolines, 1,8-naphthyridines, and chromone derivatives from unmodified methyl ketones and o-aminoaromatic aldehydes…
Number of citations: 165 pubs.acs.org
EM Brun, I Casades, S Gil, R Mestres, M Parra - Tetrahedron letters, 1998 - Elsevier
Lithium carboxylic acid enediolates are generated efficiently using lithium amides prepared from thienyllithium or butyllithium and either diethylamine, piperazine, N,N′-…
Number of citations: 29 www.sciencedirect.com
M Miyamoto, M Shimakura, S Shimoda, K Hasegawa - Polymer journal, 1995 - nature.com
Four cyclic pseudoureas, 2-(2-isoindolinyl)-2-oxazoline (1e), 2-(1, 2, 3, 4-tetrahydroisoquinolin-2-yl)-2-oxazoline (1f), 2-(1-indolinyl)-2-oxazoline (1g) and, 2-(1, 3, 3-trimethyl-6-…
Number of citations: 8 www.nature.com
K Stolze, N Udilova, H Nohl - Biochemical pharmacology, 2002 - Elsevier
Detection of oxygen-centered radicals was performed using the spin trap 1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-ene-N-oxide (Trazon), a bicyclic nitrone spin trap that is easily …
Number of citations: 15 www.sciencedirect.com
AP Shanklin - 1997 - search.proquest.com
This work discusses the synthesis of bicyclic nitrogen heteorocycles with the emphasis placed on the design and evaluation of a bicyclic nitrone for spin trapping applications. …
Number of citations: 5 search.proquest.com

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